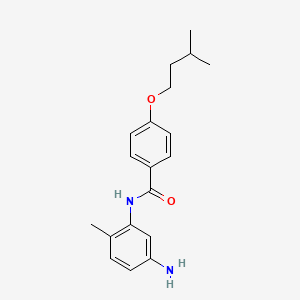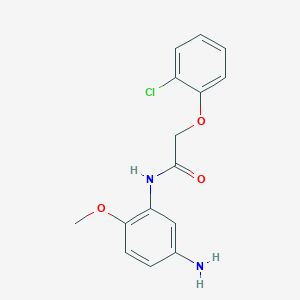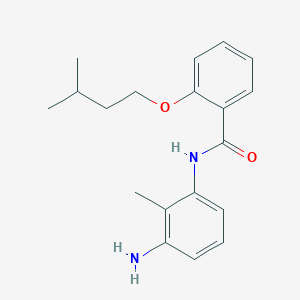
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide (NFDCA) is an important chemical compound used in synthesis and scientific research. It is a white crystalline solid with a molecular weight of 441.17 g/mol and a melting point of 140-142 °C. NFDCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NFDCA is also used in the synthesis of drugs, insecticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Pesticide Potential
Research by Olszewska, Pikus, and Tarasiuk (2008) has characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide. These compounds have been identified as potential pesticides, suggesting a possible application for N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide in pest control. This is supported by experimental data including X-ray powder diffraction and peak positions (Olszewska et al., 2008).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found them to have significant anti-inflammatory activity. This suggests that similar structures, including N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, may also possess anti-inflammatory properties (Sunder & Maleraju, 2013).
Antimicrobial Properties
Parikh and Joshi (2014) conducted a study on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole and phenyl acetamide, which included structures similar to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide. They found that these compounds had significant antimicrobial properties, suggesting a potential application of N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide in antimicrobial treatments (Parikh & Joshi, 2014).
Anticancer Potential
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted an in silico study to assess its anticancer activity, particularly targeting the VEGFr receptor. The structural similarity to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide suggests potential research interest in its application as an anticancer agent (Sharma et al., 2018).
Herbicidal Activity
Wu et al. (2011) explored the herbicidal activities of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which are structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide. Their findings indicate potential herbicidal applications for similar compounds (Wu et al., 2011).
Pharmaceutical Applications
Bernard et al. (1986) examined the hydrolysis, isomerisation, and cyclisation of compounds including 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, which shares structural elements with N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide. This study could inform the stability and metabolic pathways of similar compounds in pharmaceutical applications (Bernard et al., 1986).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-6-9(18)2-3-11(12)17/h1-6H,7,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVVEWPUIQCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)








![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)



